(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Description
(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a chiral compound with significant interest in various scientific fields. This compound features a unique structure that includes both aminium and hydroxy groups, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C25H29NO5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate;[(1S)-1-(3-methoxyphenyl)ethyl]azanium |
InChI |
InChI=1S/C16H16O4.C9H13NO/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-7(10)8-4-3-5-9(6-8)11-2/h2-11,14,17H,1H3,(H,18,19);3-7H,10H2,1-2H3/t14-;7-/m10/s1 |
InChI Key |
PIBIUTMYJQRBNY-HQGDCIDMSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC)[NH3+].COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C(=O)[O-])O |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)[NH3+].COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Epoxidation of Benzophenone Derivatives
The synthesis begins with the reaction of benzophenone (500 g) and methyl chloroacetate (506.3 g) in toluene (1.2 L) under sodium methoxide (260 g) catalysis at -5 to -10°C. This forms methyl 3,3-diphenyl-2,3-epoxypropionate (II), achieving a 94.8% yield and 95.5% purity by HPLC. The low-temperature conditions prevent side reactions, while toluene facilitates easy separation of the epoxy ester.
Ring-Opening and Methoxylation
The epoxy intermediate (II) undergoes ring-opening with methanol in the presence of p-toluenesulfonic acid (20 g) at 60–65°C for 8 hours. This step introduces the methoxy group, yielding methyl 2-hydroxy-3-methoxy-3,3-diphenylpropionate (III). Subsequent hydrolysis with sodium hydroxide (1.5 L, 10% w/v) at 90–95°C produces the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (IV). Acidification to pH 2–3 using hydrochloric acid precipitates the crude acid, which is filtered and dried at 60–65°C.
Chiral Resolution via Diastereomeric Salt Formation
Enantiomeric Separation Using (S)-1-(3-Methoxyphenyl)ethylamine
Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (IV) is resolved using (S)-1-(3-methoxyphenyl)ethylamine in a mixture of acetone and methyl tert-butyl ether (MTBE). The mixture is refluxed, seeded with the desired diastereomer, and cooled to 10–15°C to crystallize the (S)-acid-(S)-amine salt. This step achieves a 55% yield after filtration and washing with MTBE.
Liberation of the Chiral Acid
The diastereomeric salt is suspended in MTBE (500 mL) and water (1.5 L), then acidified with concentrated hydrochloric acid (30 mL) to liberate the free (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid. The organic layer is separated, washed, and distilled under vacuum. Crystallization from MTBE/n-heptane (1:2.3 v/v) at 40°C yields the pure (S)-enantiomer.
Process Optimization and Yield Enhancement
Solvent and Temperature Optimization
The patent literature emphasizes the role of solvent polarity in crystallization efficiency. MTBE, with its moderate polarity, enhances diastereomer solubility differences, while n-heptane reduces solubility to promote crystallization. Maintaining temperatures at 40°C during solvent mixing prevents premature precipitation, ensuring high purity (>99% ee).
Numerical Optimization Strategies
Reaction parameters such as temperature (-10°C for epoxidation), stoichiometry (1:1 molar ratio of acid to amine), and residence time (8 hours for hydrolysis) are critical. Self-optimizing algorithms, including simplex methods, could further refine these variables to maximize yield and minimize byproducts.
Alternative Methodologies and Comparative Analysis
Molecular Salt Crystallization Techniques
Analogous to methods for 1-phenylethan-1-aminium salts, the target compound’s synthesis benefits from ethanol/water (88%) or ethanol/acetonitrile mixtures for crystallization. For example, dissolving the acid and amine in heated ethanol (60°C) followed by slow cooling yields crystals with >70% efficiency.
Comparison of Synthetic Routes
| Parameter | Patent Method | Alternative Salt Method |
|---|---|---|
| Resolution Solvent | Acetone/MTBE | Ethanol/Water |
| Yield | 55% | 70% |
| Purity (HPLC) | 99.5% | 98.2% |
| Crystallization Temp. | 10–15°C | 25–30°C |
Analytical Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Chiral Auxiliary in Synthesis
This compound serves as an effective chiral auxiliary in asymmetric synthesis. Its configuration allows for the selective formation of enantiomers, which is crucial in developing pharmaceuticals where the efficacy and safety of the drug can vary significantly between enantiomers. The use of (S)-1-(3-methoxyphenyl)ethan-1-aminium in synthesizing complex molecules has been documented, showcasing its utility in producing high-purity chiral compounds .
Potential Therapeutic Targets
Research indicates that derivatives of this compound may exhibit biological activity relevant to therapeutic applications. For instance, compounds with similar structural motifs have been explored for their ability to inhibit specific biological pathways, such as fatty acid uptake in cancer cells . This suggests potential roles in developing treatments for metabolic disorders or certain cancers.
Agrochemical Applications
Pesticide Development
The structural features of (S)-1-(3-methoxyphenyl)ethan-1-aminium make it a candidate for use in agrochemicals. Its derivatives have been studied for their effectiveness as pesticides or herbicides due to their ability to interact with biological systems in plants and pests. The specificity of its action can lead to more environmentally friendly agricultural practices by reducing the impact on non-target species .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, (S)-1-(3-methoxyphenyl)ethan-1-aminium is utilized as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it a versatile intermediate in synthetic pathways .
Case Study 1: Asymmetric Synthesis
A study demonstrated the successful use of (S)-1-(3-methoxyphenyl)ethan-1-aminium as a chiral auxiliary in synthesizing a series of amino acids with high enantiomeric excess. The reaction conditions were optimized to achieve yields exceeding 90%, highlighting the efficiency of this compound in generating chiral centers .
In an investigation into the biological properties of related compounds, researchers found that certain derivatives exhibited significant inhibition of cancer cell proliferation. This study underscored the importance of structural modifications on biological activity and paved the way for further development of new anticancer agents based on this scaffold .
Mechanism of Action
The mechanism of action of (S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: These interactions can affect various cellular pathways, influencing processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenethylamine: A related compound with similar structural features but different functional groups.
Benzeneethanamine: Another similar compound with variations in the substituents on the aromatic ring.
Uniqueness
(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural features:
- Chemical Formula : C19H25NO4
- Molecular Weight : 341.41 g/mol
- CAS Number : Not directly available in the search results but can be derived from the molecular structure.
The biological activity of this compound is primarily attributed to its interactions with various biological pathways. The presence of the methoxy and hydroxy groups suggests potential for:
- Antioxidant Activity : The methoxy groups can stabilize free radicals, contributing to antioxidant properties.
- Anti-inflammatory Effects : Hydroxy groups are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Cytotoxicity in Cancer Cells : Preliminary studies suggest that similar compounds exhibit selective cytotoxicity against cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals, reducing oxidative stress. |
| Anti-inflammatory | Inhibits cytokine production, reducing inflammation. |
| Anticancer | Induces apoptosis and cell cycle arrest in various cancer cell lines. |
| Neuroprotective | Potential protective effects against neurodegenerative diseases. |
Case Study 1: Anticancer Activity
In a study evaluating various analogs of phenolic compounds, it was found that related structures exhibited significant cytotoxicity against colorectal cancer cell lines (SW480 and SW620). The IC50 values ranged from 17.37 µM to 62.73 µM, indicating a promising therapeutic index for further development .
Case Study 2: Neuroprotective Effects
Research on compounds with similar structural motifs indicated that they could protect neuronal cells from oxidative damage. This effect was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of endogenous antioxidant defenses .
Case Study 3: Anti-inflammatory Properties
Compounds with methoxy and hydroxy substitutions have been shown to inhibit the expression of inflammatory mediators such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .
Q & A
How can enantioselective synthesis of the target compound be optimized to achieve high stereochemical purity?
Answer:
The synthesis requires chiral resolution or asymmetric catalysis due to the (S)-configuration in both the aminium cation and propanoate anion. A method analogous to the synthesis of (S)-2-(1-Aminoethyl)-3-methoxyphenol () can be adapted, employing chiral auxiliaries or enzymes for asymmetric induction. For example, kinetic resolution using lipases or transition metal catalysts (e.g., Ru-BINAP complexes) can enhance enantiomeric excess (ee). Reaction conditions (temperature, solvent polarity) should be optimized to minimize racemization. Monitoring ee via chiral HPLC () or polarimetry is critical at each step .
What advanced analytical techniques are recommended for confirming stereochemical integrity and purity?
Answer:
- Chiral HPLC : Utilize columns like Chiralpak IA/IB with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers (). Compare retention times with authentic standards.
- X-ray Crystallography : For absolute configuration confirmation, single-crystal analysis (as in ) provides definitive structural data.
- LC-MS/UV : Assess purity (>95%) using methods described for 3-(5-hydroxy-2-methoxyphenyl)propanal ( ), with electrospray ionization (ESI) to detect impurities at trace levels .
How should stability studies be designed to evaluate degradation under varying pH and temperature conditions?
Answer:
- Experimental Design :
- Conditions : Test pH 2–12 (buffers) and temperatures (4°C, 25°C, 40°C) over 0–30 days.
- Analysis : Monitor degradation via HPLC-UV (210 nm) and track chiral integrity using circular dichroism (CD).
- Key Factors : The compound’s ester and hydroxy groups ( ) may hydrolyze under acidic/basic conditions. Store in inert atmospheres at ≤4°C () to prevent oxidation or photodegradation .
What strategies resolve contradictions in reported synthetic yields for similar methoxyphenyl derivatives?
Answer:
- Root Cause Analysis : Variability may arise from impure starting materials (e.g., 3-methoxyphenyl precursors in ) or unoptimized reaction stoichiometry.
- Methodological Adjustments :
How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with receptors (e.g., amine transporters) based on the aminium group’s charge and methoxy substituents’ hydrophobicity.
- DFT Calculations : Analyze transition states in synthesis pathways to identify stereochemical bottlenecks. Reference frameworks in to link results to reaction mechanism theories .
What are the critical impurities to monitor during synthesis, and how are they quantified?
Answer:
- Common Impurities :
- Quantification : USP guidelines () recommend LC-MS with a limit of quantitation (LOQ) ≤0.1%. Use external calibration curves and validate with spiked samples .
How does the compound’s solubility profile impact formulation for in vitro studies?
Answer:
- Solubility Screening : Test in DMSO, PBS, and ethanol. The diphenyl groups ( ) suggest limited aqueous solubility; use co-solvents (e.g., cyclodextrins) for cell-based assays.
- Methodology : Follow protocols for analogous compounds in , ensuring concentrations remain below critical micelle formation thresholds .
What safety protocols are essential for handling this compound in the laboratory?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
